6-Oxabicyclo[3.1.0]hex-3-en-2-one 6-Oxabicyclo[3.1.0]hex-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 68781-88-4
VCID: VC19376540
InChI: InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H
SMILES:
Molecular Formula: C5H4O2
Molecular Weight: 96.08 g/mol

6-Oxabicyclo[3.1.0]hex-3-en-2-one

CAS No.: 68781-88-4

Cat. No.: VC19376540

Molecular Formula: C5H4O2

Molecular Weight: 96.08 g/mol

* For research use only. Not for human or veterinary use.

6-Oxabicyclo[3.1.0]hex-3-en-2-one - 68781-88-4

Specification

CAS No. 68781-88-4
Molecular Formula C5H4O2
Molecular Weight 96.08 g/mol
IUPAC Name 6-oxabicyclo[3.1.0]hex-3-en-2-one
Standard InChI InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H
Standard InChI Key XBJAJFCHSYNWOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)C2C1O2

Introduction

Chemical Structure and Stereochemical Properties

The core structure of 6-oxabicyclo[3.1.0]hex-3-en-2-one comprises a bicyclo[3.1.0]hexane skeleton with an oxygen atom at position 6 and a ketone at position 2. Key structural features include:

PropertyValueSource
Molecular FormulaC₅H₄O₂
Molecular Weight96.08 g/mol
Exact Mass96.021129 Da
IUPAC Name(1R,5R)-6-oxabicyclo[3.1.0]hex-3-en-2-one
XLogP3-0.1
Hydrogen Bond Acceptor Count2

The compound exhibits stereoisomerism, with the (1R,5R) configuration being the most studied . The bicyclic framework imposes significant ring strain, enhancing its reactivity in ring-opening and cycloaddition reactions .

Synthesis and Key Methodologies

Epoxidation of Cyclopentene Derivatives

A common synthetic route involves the epoxidation of cyclopentene precursors. For example:

  • mCPBA-mediated epoxidation: Treatment of cyclopentene derivatives with meta-chloroperoxybenzoic acid (mCPBA) yields the epoxide with high stereoselectivity .

  • Vanadyl acetylacetonate catalysis: Oxidative conditions using VO(acac)₂ and tert-butyl hydroperoxide (TBHP) achieve efficient epoxidation .

Intramolecular Cyclopropanation

Lewis acid-catalyzed cyclopropanation is critical for forming the bicyclic core:

  • Et₃Al/LiHMDS system: Reaction at -60°C induces intramolecular epoxide opening, forming the cyclopropane ring with >90% diastereoselectivity .

  • Alternative Lewis acids: Ti(OiPr)₄ and Sc(OTf)₃ are effective but less efficient than Et₃Al .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack:

  • Fluorination: Treatment with NBS or NIS in DMSO/water yields halohydrins, which cyclize to fluorinated derivatives .

  • Hydrolysis: Acidic conditions (e.g., 60% H₂SO₄) cleave the epoxide to diols, while basic conditions favor ketone formation .

Ketone Transformations

The ketone at position 2 participates in:

  • Strecker synthesis: Reaction with ammonia and TMSCN forms α-aminonitriles, precursors to amino acids .

  • Reductive amination: Catalytic hydrogenation yields secondary amines, useful in drug synthesis .

Applications in Medicinal Chemistry

Antiviral Agents

  • EBV inhibition: The guanosine derivative of 6-oxabicyclo[3.1.0]hex-3-en-2-one exhibits potent activity against Epstein-Barr virus (EC₅₀ = 0.34 µg/mL, SI > 150) .

  • HSV-1/HSV-2: Structural analogs show moderate activity but require optimization for selectivity .

Conformationally Locked Nucleosides

The rigid bicyclic scaffold mimics the North conformation of pseudorotational nucleosides, enhancing binding to viral polymerases . Key derivatives include:

  • 20-Deoxyneplanocin C: A cyclopentenyl cytidine analog with antitumor activity .

  • Carbocyclic adenosine analogs: Used in the treatment of hepatitis B and C .

Future Perspectives

Research priorities include:

  • Stereoselective synthesis: Developing catalytic asymmetric epoxidation methods.

  • Drug delivery systems: Leveraging the compound’s rigidity for targeted therapies.

  • Computational modeling: Predicting reactivity using DFT and molecular docking.

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